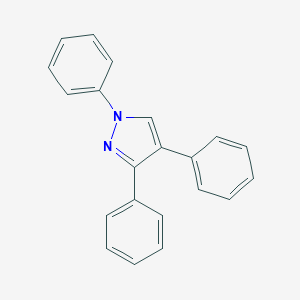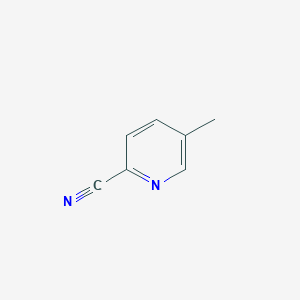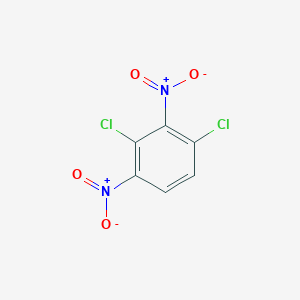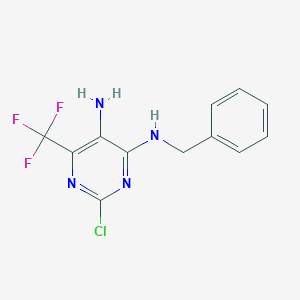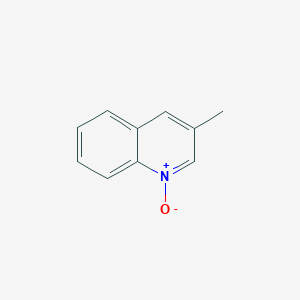
3-Methylquinoline N-oxide
Overview
Description
3-Methylquinoline N-oxide is an organic compound with the molecular formula C10H9NO . It is a colorless or light yellow solid with a fragrance . It is insoluble in water but can be dissolved in organic solvents . This compound is a weakly alkaline compound and has a heterocyclic structure with fluorescent properties .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . An efficient intermolecular amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3 provides N-(quinolin-2-yl)sulfonamides in very good yields .
Molecular Structure Analysis
The molecular structure of 3-Methylquinoline N-oxide is represented by the SMILES notation CC1=CN+[O-] . The InChI Key for this compound is CBGUMTBCWWMBRV-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Methylquinoline N-oxide is commonly used as a reagent in organic synthesis, especially as an oxidant . It can be used to oxidize organic compounds, such as alcohols, amines, and sulfur compounds . The preparation method of 3-Methylquinoline N-oxide includes reacting 3-Methylquinoline with an oxidizing agent (such as hydrogen peroxide or ammonium bispersulfate) .
Physical And Chemical Properties Analysis
3-Methylquinoline N-oxide has a molar mass of 159.18 and a predicted density of 1.10±0.1 g/cm3 . It has a melting point of 88-89°C and a predicted boiling point of 315.0±35.0 °C . The compound has a flash point of 144.3°C and a predicted pKa of 1.08±0.30 .
Scientific Research Applications
Anticancer Applications
Quinoline derivatives have shown potential in anticancer treatments . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer .
Antioxidant Applications
Quinoline derivatives also exhibit antioxidant properties . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases .
Anti-inflammatory Applications
Quinoline derivatives have been found to have anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation .
Antimalarial Applications
Quinoline and its derivatives have been used in the treatment of malaria . They are part of a vital nucleus in several natural products and FDA-approved drugs .
Anti-SARS-CoV-2 Applications
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activities . This suggests they could be used in the development of treatments for COVID-19 .
Antituberculosis Applications
Quinoline derivatives have demonstrated antituberculosis activities . This indicates their potential use in the treatment of tuberculosis .
Mechanism of Action
Target of Action
3-Methylquinoline N-oxide is a derivative of quinoline, a group of heterocyclic molecules with diverse biological and pharmacological activities Quinoline derivatives have been known to target a wide range of biological entities, including enzymes, receptors, and cellular structures, contributing to their broad spectrum of bioactivities .
Mode of Action
The mode of action of 3-Methylquinoline N-oxide involves the functionalization of the quinoline scaffold, which is a highly demanded process for the synthesis of quinoline derivatives . The N-oxide moiety of 3-Methylquinoline N-oxide acts as a directing group to perform and control the regioselectivity of the C–H functionalization . This process extends the quinoline framework through the formation of new C–C bonds .
Biochemical Pathways
Quinoline n-oxides, in general, have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . These transformations can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The n-oxide moiety is known to influence the pharmacokinetic properties of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with a wide range of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities
Safety and Hazards
Future Directions
Functionalization of quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUMTBCWWMBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427368 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline N-oxide | |
CAS RN |
1873-55-8 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






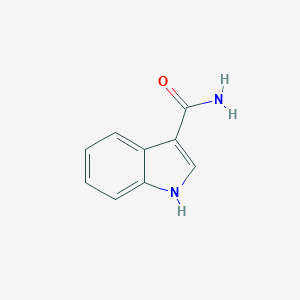
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
